molecular formula C11H16N2O2 B8752425 Ethyl 2-(dimethylamino)-2-(pyridin-3-yl)acetate CAS No. 347186-72-5

Ethyl 2-(dimethylamino)-2-(pyridin-3-yl)acetate

Cat. No. B8752425
M. Wt: 208.26 g/mol
InChI Key: UZZYRWJGLSYKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(dimethylamino)-2-(pyridin-3-yl)acetate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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properties

CAS RN

347186-72-5

Product Name

Ethyl 2-(dimethylamino)-2-(pyridin-3-yl)acetate

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-2-pyridin-3-ylacetate

InChI

InChI=1S/C11H16N2O2/c1-4-15-11(14)10(13(2)3)9-6-5-7-12-8-9/h5-8,10H,4H2,1-3H3

InChI Key

UZZYRWJGLSYKBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN=CC=C1)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromopyridin-3-yl-acetic acid ethyl ester (2.54 g; 10.2 mmol) was reacted in a sealed tube, at rt., in CH2Cl2, overnight with N,N-dimethylamine hydrochloride (3.34 g; 41.0 mmol; 4 equiv) and Et3N (5.8 mL; 41.0 mmol; 4 equiv). The reaction solution was evaporated to dryness, dissolved in CH2Cl2, washed five times with saturated NaHCO3 (aq), washed once with saturated NaCl (aq), dried with Na2SO4, filtered, and concentrated in vacuo. The resulting brown oil was purified with silica gel chromatography in a 3×25 cm glass column using a 0.5% methanol/chloroform (v/v) mobile phase. The desired product was isolated as a yellow oil (1.12 g; 53% yield). MS(ES) calc'd: [M+H]+=208.1 m/z. Found: 208.1 m/z.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step Two
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
53%

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